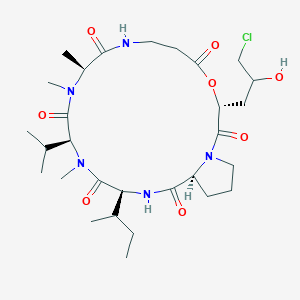![molecular formula C10H15FN2O5 B15131741 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C10H13FN2O5 and a molecular weight of 260.22 g/mol . This compound is known for its role as an impurity in the antiviral drug Clevudine, which is used for the treatment of Hepatitis B .
Preparation Methods
The synthesis of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves several steps. One common synthetic route starts with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose . The key steps include:
Formation of the oxolan ring: This involves the reaction of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose with appropriate reagents to form the oxolan ring.
Introduction of the fluoro and hydroxy groups: Specific reagents and conditions are used to introduce the fluoro and hydroxy groups at the desired positions.
Final assembly: The final steps involve the coupling of the oxolan ring with the diazinane moiety to form the target compound.
Chemical Reactions Analysis
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reference compound in studies involving nucleoside analogs.
Medicine: As an impurity in Clevudine, it is studied for its potential effects on the efficacy and safety of the drug.
Industry: It is used in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its incorporation into viral DNA, leading to chain termination. This inhibits viral replication and reduces the viral load in infected cells . The molecular targets include viral polymerases, which are essential for the replication of viral genetic material .
Comparison with Similar Compounds
Similar compounds include:
2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.
5,6-dihydrouridine: A modified nucleoside found in tRNA, involved in various biological processes.
Thymine: A pyrimidine nucleobase found in DNA.
Compared to these compounds, 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific structure and its role as an impurity in Clevudine, which gives it distinct properties and applications .
Properties
Molecular Formula |
C10H15FN2O5 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17)/t4?,5-,6-,7-,9-/m1/s1 |
InChI Key |
JAQBDYKLEGFUAB-KWCDMSRLSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)





![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)

![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)



